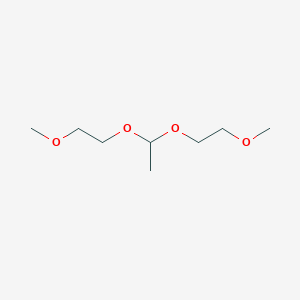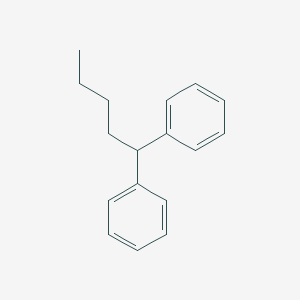
1,1-Diphenylpentane
Overview
Description
1,1-Diphenylpentane is an organic compound with the chemical formula C17H20. It is a derivative of pentane where two phenyl groups are attached to the first carbon atom. This compound is known for its unique structural properties and is used in various chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Diphenylpentane can be synthesized through the alkylation of diphenylmethane with n-butyl bromide in the presence of sodium amide in liquid ammonia. The reaction is carried out in a three-necked flask equipped with an air condenser, a sealed mechanical stirrer, and a dropping funnel. The process involves the following steps :
- Preparation of sodium amide in liquid ammonia.
- Addition of diphenylmethane in anhydrous ether.
- Dropwise addition of n-butyl bromide with stirring.
- Evaporation of ammonia and extraction with ether.
- Distillation to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.
Chemical Reactions Analysis
1,1-Diphenylpentane undergoes various chemical reactions, including:
Oxidation: Oxidation of this compound can be achieved using strong oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions involve the use of reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield alcohols or alkanes.
Substitution: Substitution reactions can occur at the phenyl rings or the pentane chain. Common reagents include halogens, sulfonyl chlorides, and nitrating agents. The major products are halogenated, sulfonated, or nitrated derivatives of this compound.
Scientific Research Applications
1,1-Diphenylpentane has several scientific research applications:
Chemistry: In chemistry, it is used as a model compound for studying reaction mechanisms and kinetics. Its unique structure makes it suitable for investigating steric and electronic effects in organic reactions.
Biology: In biological research, this compound is used as a reference compound for studying the interactions of hydrophobic molecules with biological membranes.
Medicine: Although not widely used in medicine, derivatives of this compound are explored for their potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 1,1-diphenylpentane involves its interaction with molecular targets through hydrophobic interactions and van der Waals forces. The phenyl groups provide a large surface area for these interactions, making it effective in binding to various substrates. The pathways involved include the modulation of membrane fluidity and the inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds:
- 1,1-Diphenylethane
- 1,1-Diphenylpropane
- 1,1-Diphenylbutane
Uniqueness: 1,1-Diphenylpentane is unique due to its longer carbon chain compared to similar compounds. This extended chain provides different steric and electronic properties, making it suitable for specific applications where other diphenylalkanes may not be effective.
Properties
IUPAC Name |
1-phenylpentylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20/c1-2-3-14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGNVNZDHCKRGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90169352 | |
| Record name | 1,1-Diphenylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90169352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1726-12-1 | |
| Record name | 1,1-Diphenylpentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001726121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Diphenylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90169352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1726-12-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



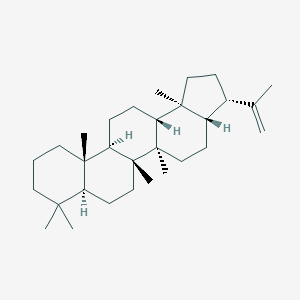
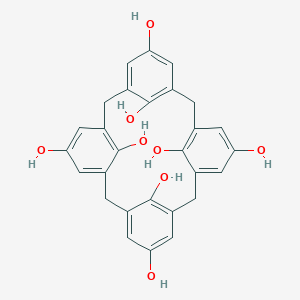


![2,3-Dimethylimidazo[4,5-h]quinoline](/img/structure/B154314.png)
![2-amino-N-[3-(2-chlorobenzoyl)thiophen-2-yl]acetamide](/img/structure/B154316.png)
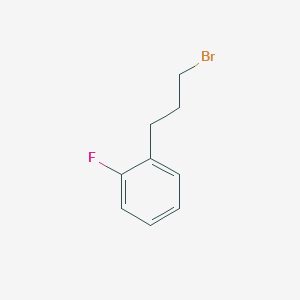
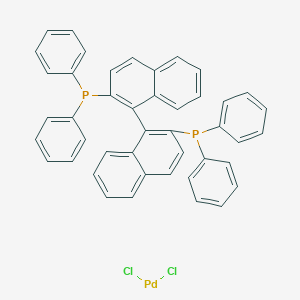
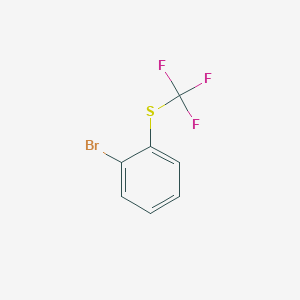
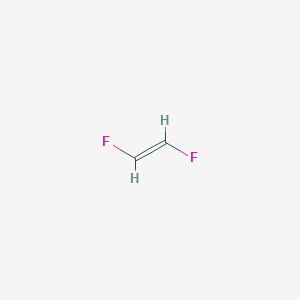
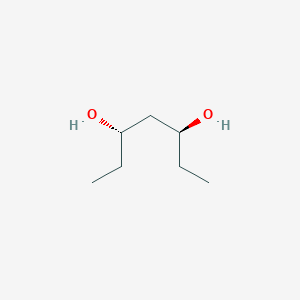
![[(3R)-4-Acetyloxy-3-bromobutyl] acetate](/img/structure/B154335.png)
